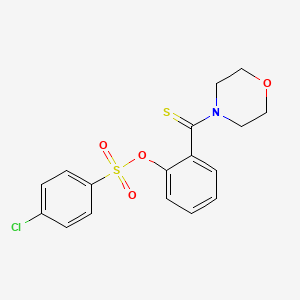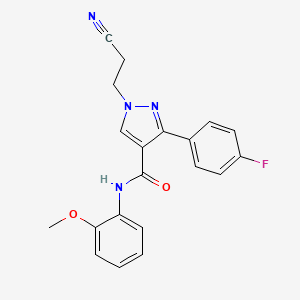
1-methyl-4-(3-phenylbutyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(3-phenylbutyl)-1,4-diazepane, also known as MPBD, is a synthetic compound that belongs to the class of diazepanes. It has been studied for its potential use in the treatment of neurological disorders, such as anxiety and depression. MPBD is a psychoactive compound that acts on the central nervous system, affecting the levels of certain neurotransmitters.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has several advantages for use in lab experiments. It is a potent compound that can be easily synthesized. It has also been shown to have a range of effects on the central nervous system, making it a useful tool for studying the GABAergic system. However, 1-methyl-4-(3-phenylbutyl)-1,4-diazepane also has several limitations. It is a psychoactive compound that can be difficult to handle and requires specialized equipment. It also has potential side effects, which must be carefully monitored.
Orientations Futures
There are several future directions for research on 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. One area of research is the development of more potent and selective compounds that target specific receptors in the brain. Another area of research is the development of new delivery methods, such as transdermal patches, that can improve the bioavailability of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. Finally, there is a need for further research on the long-term effects of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane on the brain and behavior.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane involves the reaction of 3-phenylbutyronitrile with methylamine and formaldehyde. The resulting product is then reduced to obtain 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is a complex process that requires specialized equipment and knowledge.
Applications De Recherche Scientifique
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been studied extensively for its potential use in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-methyl-4-(3-phenylbutyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-15(16-7-4-3-5-8-16)9-12-18-11-6-10-17(2)13-14-18/h3-5,7-8,15H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFDELLASSVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)
![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)
![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)
